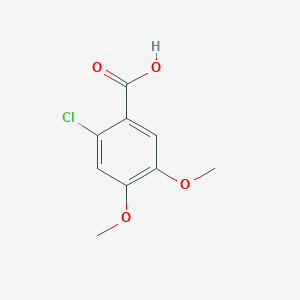

2-Chloro-4,5-dimethoxybenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4,5-dimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO4/c1-13-7-3-5(9(11)12)6(10)4-8(7)14-2/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHMWIAHMSOASPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)O)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373909 | |

| Record name | 2-chloro-4,5-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60032-95-3 | |

| Record name | 2-chloro-4,5-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 60032-95-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-4,5-dimethoxybenzoic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-Chloro-4,5-dimethoxybenzoic Acid

Introduction

This compound is a valuable intermediate in the pharmaceutical and chemical industries, often utilized in the synthesis of more complex molecules such as flavones, isoflavones, and other pharmacologically active compounds.[1] Its structure, featuring a chlorinated and dimethoxylated benzene ring with a carboxylic acid group, provides multiple reactive sites for further chemical transformations. This guide offers a detailed overview of a prominent synthesis pathway for this compound, including experimental protocols, quantitative data, and process visualizations for researchers, scientists, and professionals in drug development.

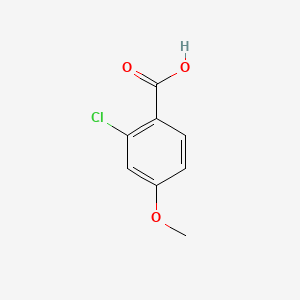

Primary Synthesis Pathway: A Three-Step Approach from Veratrole

A common and effective method for preparing this compound starts from the readily available raw material, veratrole (1,2-dimethoxybenzene). This pathway involves three key transformations: targeted chlorination, subsequent chloromethylation, and a final oxidation step.[1]

Step 1: Targeted Chlorination of Veratrole

The initial step involves the electrophilic chlorination of veratrole to produce 3,4-dimethoxychlorobenzene. This reaction is carried out in an aqueous medium using a combination of sulfuric acid, hydrogen peroxide, and a chloride salt.

Experimental Protocol:

-

In a 250ml reaction flask, combine 15.0g (0.11mol) of veratrole, 6.0g (0.06mol) of sulfuric acid, 14ml of 30% hydrogen peroxide (approx. 0.13mol), and 100ml of water.

-

With stirring, add 7.0g (0.12mol) of sodium chloride to the mixture.

-

Heat the reaction mixture to 50°C and maintain stirring for 3.5 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the veratrole starting material is no longer detected.

-

Upon completion, quench any excess hydrogen peroxide by adding a 0.5M aqueous solution of sodium bisulfite.

-

Extract the product with ethyl acetate (2 x 100ml).

-

Combine the organic extracts and dry over approximately 8g of anhydrous magnesium sulfate.

-

Remove the ethyl acetate under vacuum to yield 3,4-dimethoxychlorobenzene.[1]

Step 2: Chloromethylation of 3,4-Dimethoxychlorobenzene

The second step introduces a chloromethyl group onto the 3,4-dimethoxychlorobenzene ring, specifically at the position ortho to the chloro group and para to a methoxy group, to form 2-chloro-4,5-dimethoxybenzyl chloride.

Experimental Protocol:

-

In a 250ml reaction flask, place 8.6g (0.05mol) of 3,4-dimethoxychlorobenzene.

-

Add 10ml (approx. 0.11mol) of concentrated hydrochloric acid, 1.5g (0.05mol) of paraformaldehyde, and 100ml of water.

-

Heat the mixture to 60°C and stir for 5 hours.[1]

-

After the reaction, the product, 2-chloro-4,5-dimethoxybenzyl chloride, can be isolated for the next step.

Step 3: Oxidation to this compound

The final step is the oxidation of the benzyl chloride intermediate to the target carboxylic acid. This is achieved using potassium permanganate as a strong oxidizing agent in the presence of a phase transfer catalyst.

Experimental Protocol:

-

In a 500ml reaction flask, place 17.6g (0.08mol) of 2-chloro-4,5-dimethoxybenzyl chloride.

-

Add 200ml of water and 1.3g (0.004mol) of tetrabutylammonium bromide, which acts as a phase transfer catalyst.

-

Heat the reaction solution to 70°C with stirring.

-

Gradually add 38.0g (0.24mol) of potassium permanganate to the heated solution.

-

Maintain the reaction at 70°C for 7 hours, monitoring the disappearance of the starting material by TLC.

-

Once the reaction is complete, filter the hot solution to remove manganese dioxide precipitate.

-

Cool the filtrate and acidify with hydrochloric acid to a pH of 4.

-

Allow the resulting white precipitate to stand for 3 hours.

-

Collect the solid product by filtration and dry to obtain this compound.[1]

Quantitative Data Summary

The following tables summarize the quantitative data for the described synthesis pathway.

Table 1: Synthesis of 3,4-Dimethoxychlorobenzene

| Starting Material | Moles | Reagents | Yield (g) | Yield (%) | Purity (HPLC) |

| Veratrole | 0.11 mol | H₂SO₄, H₂O₂, NaCl | 18.3 g | 98% | 95.7% |

Table 2: Synthesis of this compound

| Starting Material | Moles | Reagents | Yield (g) | Yield (%) | Purity (HPLC) | Melting Point (°C) |

| 2-chloro-4,5-dimethoxybenzyl chloride | 0.08 mol | KMnO₄, TBAB | 16.5 g | 95.5% | 94.8% | 183-185°C |

Alternative Pathway: Chlorination as a Side Reaction

During the synthesis of veratric acid (3,4-dimethoxybenzoic acid) from 3,4-dimethoxy acetophenone via a haloform reaction with sodium hypochlorite, this compound can be formed as a significant side product.[2][3] While often considered an impurity to be minimized in that specific synthesis, manipulation of the reaction conditions—such as temperature and the quantity of sodium hypochlorite—could potentially optimize the formation of the chlorinated benzoic acid.[2] One study demonstrated that the yield of this side-product could exceed 20% under certain conditions, suggesting a viable, albeit less direct, synthetic route.[2]

Visualizing the Synthesis Pathway and Workflow

To better illustrate the process, the following diagrams have been generated using the DOT language.

Caption: Multi-step synthesis of this compound from veratrole.

Caption: Workflow for the oxidation of 2-chloro-4,5-dimethoxybenzyl chloride.

References

An In-depth Technical Guide to 2-Chloro-4,5-dimethoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-4,5-dimethoxybenzoic acid, a key chemical intermediate. It details its chemical identity, physical properties, synthesis, and analytical characterization. This document is intended for professionals in research, discovery, and development who require detailed technical information on this compound.

Core Identifiers and Properties

This compound, also known as 6-chloroveratric acid, is a substituted benzoic acid derivative. Its core identifiers and key physicochemical properties are summarized below, providing essential data for its handling, characterization, and use in a laboratory setting.

Table 1: Chemical Identifiers for this compound [1]

| Identifier | Value |

| CAS Number | 60032-95-3 |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₉ClO₄ |

| InChI | InChI=1S/C9H9ClO4/c1-13-7-3-5(9(11)12)6(10)4-8(7)14-2/h3-4H,1-2H3,(H,11,12) |

| InChIKey | CHMWIAHMSOASPM-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C(=C1)C(=O)O)Cl)OC |

| EC Number | 675-668-5 |

| PubChem CID | 2757463 |

Table 2: Physicochemical Properties of this compound [1]

| Property | Value |

| Molecular Weight | 216.62 g/mol |

| Monoisotopic Mass | 216.0189365 Da |

| Appearance | White to off-white solid (typical) |

| Melting Point | 183-185 °C |

| XLogP3 | 2.0 |

Synthesis Protocol

A documented method for the preparation of this compound involves the oxidation of 2-chloro-4,5-dimethoxybenzyl chloride. This process is efficient and suitable for laboratory-scale synthesis.

Experimental Protocol: Oxidation of 2-chloro-4,5-dimethoxybenzyl chloride

This protocol is based on the method described in patent CN102285878B.

Materials:

-

2-chloro-4,5-dimethoxybenzyl chloride (17.6 g, 0.08 mol)

-

Water (200 ml)

-

Tetrabutylammonium bromide (1.3 g, 0.004 mol)

-

Potassium permanganate (38.0 g, 0.24 mol)

-

Hydrochloric acid (for pH adjustment)

Procedure:

-

To a 500 ml reaction flask, add 2-chloro-4,5-dimethoxybenzyl chloride (17.6 g), water (200 ml), and tetrabutylammonium bromide (1.3 g).

-

Heat the reaction mixture to 70 °C with stirring.

-

Slowly add potassium permanganate (38.0 g) to the stirred solution.

-

Maintain the reaction at 70 °C for 7 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

While still hot, filter the reaction mixture to remove manganese dioxide.

-

Adjust the pH of the filtrate to 4 using hydrochloric acid, which will cause a whitish solid to precipitate.

-

Allow the mixture to stand for 3 hours to ensure complete precipitation.

-

Collect the solid product by filtration.

-

Dry the solid to obtain this compound.

Yield and Purity:

-

Yield: 16.5 g (95.5%)

-

Purity (by HPLC): 94.8%

The logical workflow for this synthesis is depicted in the following diagram.

Analytical Characterization

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound.

Table 3: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (CDCl₃) | δ 7.59 (s, 1H), δ 7.21 (s, 1H), δ 3.95 (s, 3H), δ 3.93 (s, 3H) |

| ¹³C NMR | Data not available in the searched literature. |

| IR Spectroscopy | Data not available in the searched literature. |

| Mass Spectrometry | Data not available in the searched literature. |

Applications in Drug Development

Substituted benzoic acids are crucial building blocks in medicinal chemistry. While direct experimental protocols for the use of this compound as an intermediate in drug synthesis are not widely published, its structural analogue, 2-amino-4,5-dimethoxybenzoic acid , is a well-known precursor for a class of potent anticancer drugs, the quinazoline-based tyrosine kinase inhibitors, such as Gefitinib.

The synthesis of these drugs often involves the reaction of 2-amino-4,5-dimethoxybenzoic acid with formamide to construct the core quinazoline ring system. This suggests a potential strategic application for this compound, which could be converted to the amino derivative or other functionalized analogues for entry into similar synthetic pathways.

The following diagram illustrates a generalized logical pathway where a substituted benzoic acid serves as a key starting material for a multi-step synthesis of a bioactive heterocyclic compound.

Safety and Handling

This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements: [1]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Conclusion

This compound is a valuable chemical intermediate with a well-defined synthesis protocol. While detailed spectroscopic characterization beyond ¹H NMR and specific, published applications in multi-step drug synthesis are limited in publicly accessible literature, its structural similarity to key pharmaceutical precursors indicates its potential utility in the synthesis of complex, biologically active molecules. Further research into its reactivity and applications is warranted to fully exploit its synthetic potential.

References

Spectroscopic Profile of 2-Chloro-4,5-dimethoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Chloro-4,5-dimethoxybenzoic acid (C₉H₉ClO₄, CAS No: 60032-95-3). This compound is of interest in various chemical and pharmaceutical research domains. The following sections present tabulated spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols and a visual representation of the analytical workflow.

Spectroscopic Data Summary

The empirical formula of this compound is C₉H₉ClO₄, and its molecular weight is 216.62 g/mol .[1] The spectroscopic data presented below provides a foundational understanding of its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. The following data is predicted based on the analysis of similar compounds and known chemical shift ranges for the functional groups present.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11-13 | Singlet (broad) | 1H | -COOH |

| ~7.5 | Singlet | 1H | Aromatic H |

| ~7.0 | Singlet | 1H | Aromatic H |

| ~3.9 | Singlet | 3H | -OCH₃ |

| ~3.8 | Singlet | 3H | -OCH₃ |

Note: Specific chemical shifts can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~168 | -COOH |

| ~152 | Aromatic C-O |

| ~148 | Aromatic C-O |

| ~125 | Aromatic C-Cl |

| ~120 | Aromatic C-H |

| ~115 | Aromatic C-COOH |

| ~112 | Aromatic C-H |

| ~56 | -OCH₃ |

| ~55 | -OCH₃ |

Note: Carboxyl carbons in aromatic acids typically absorb in the 165-185 ppm range.[2]

Infrared (IR) Spectroscopy

The IR spectrum highlights the functional groups present in this compound. The following table lists the characteristic absorption bands based on typical frequencies for the functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Strong, Broad | O-H stretch (Carboxylic Acid) |

| ~3000 | Medium | C-H stretch (Aromatic) |

| ~2950, ~2850 | Medium | C-H stretch (Aliphatic, -OCH₃) |

| 1680-1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600, ~1480 | Medium-Strong | C=C stretch (Aromatic Ring) |

| 1250-1300 | Strong | C-O stretch (Aryl Ether) |

| ~1050 | Strong | C-O stretch (Aryl Ether) |

| 700-800 | Medium-Strong | C-Cl stretch |

Note: The broad O-H stretch is a hallmark of hydrogen-bonded carboxylic acids.[2][3] The C=O stretch for an aryl carboxylic acid is typically found between 1700-1680 cm⁻¹.[3]

Mass Spectrometry (MS)

The mass spectrum of this compound, likely obtained using Electron Ionization (EI), would show the molecular ion peak and characteristic fragmentation patterns.

| m/z (mass-to-charge ratio) | Relative Intensity (%) | Proposed Fragment |

| 216/218 | High | [M]⁺ (Molecular Ion, with ³⁵Cl/³⁷Cl isotopes) |

| 201/203 | Medium | [M - CH₃]⁺ |

| 171/173 | Medium | [M - COOH]⁺ |

| 156 | Medium | [M - COOH - CH₃]⁺ |

Note: The presence of a chlorine atom will result in a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general procedure for obtaining NMR spectra of an aromatic carboxylic acid like this compound is as follows:

-

Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]

-

Instrumentation: The spectrum is recorded on an NMR spectrometer, such as a 400 MHz instrument.[4]

-

¹H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard pulse sequence is used to acquire the ¹H spectrum. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.

-

¹³C NMR Acquisition: The spectrometer is tuned to the carbon-13 frequency. A proton-decoupled pulse sequence is typically used to obtain a spectrum with singlets for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transformation to generate the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

For a solid sample such as this compound, a common method for obtaining an IR spectrum is using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

ATR-FTIR Method:

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The infrared beam is passed through the crystal, and the attenuated radiation is detected. A background spectrum of the clean, empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.

-

Spectrum Generation: The resulting interferogram is converted to an IR spectrum via a Fourier transform.

KBr Pellet Method:

-

Sample Preparation: A few milligrams of the solid sample are finely ground with anhydrous potassium bromide (KBr). The mixture is then pressed under high pressure to form a thin, transparent pellet.

-

Data Acquisition: The KBr pellet is placed in a sample holder in the IR beam path of the spectrometer. A background spectrum (of air or a pure KBr pellet) is recorded. The sample spectrum is then acquired.

-

Spectrum Generation: The sample spectrum is ratioed against the background to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) is a common technique for the mass spectrometric analysis of relatively small, volatile organic molecules.

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized under high vacuum.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[5][6] This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).

-

Fragmentation: The high energy of the electron beam often causes the molecular ion to be in an excited state, leading to its fragmentation into smaller, charged fragment ions and neutral radicals.

-

Mass Analysis: The positively charged ions (molecular ion and fragment ions) are accelerated and passed through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the logical flow of spectroscopic analysis for the characterization of a chemical compound like this compound.

References

- 1. This compound | C9H9ClO4 | CID 2757463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. rsc.org [rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

Crystal Structure of 2-Chloro-4,5-dimethoxybenzoic Acid: A Technical Guide

Disclaimer: As of December 2025, a comprehensive search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), and the broader scientific literature did not yield an experimentally determined crystal structure for 2-Chloro-4,5-dimethoxybenzoic acid. Therefore, this guide provides a detailed overview of the methodologies used for crystal structure determination and presents data for a closely related compound, 3,4-dimethoxybenzoic acid , as an illustrative example to fulfill the prompt's requirements for a technical whitepaper.

Introduction

This compound is a substituted benzoic acid derivative with potential applications in medicinal chemistry and materials science. Understanding its three-dimensional atomic arrangement through single-crystal X-ray diffraction is crucial for elucidating structure-property relationships, which is a cornerstone of rational drug design and the development of novel materials.[1][2][3][4] This guide outlines the general experimental protocols for determining the crystal structure of a small organic molecule like this compound and discusses the significance of such data.

Physicochemical Properties of this compound

While the crystal structure is not available, fundamental physicochemical properties have been computed and are summarized below.

| Property | Value |

| Molecular Formula | C₉H₉ClO₄ |

| Molecular Weight | 216.62 g/mol |

| IUPAC Name | This compound |

| CAS Number | 60032-95-3 |

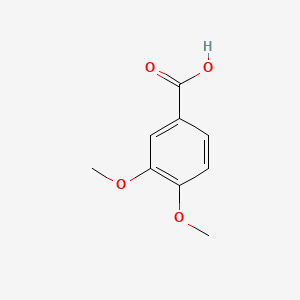

Illustrative Crystal Structure: 3,4-Dimethoxybenzoic Acid

To demonstrate the type of data obtained from a single-crystal X-ray diffraction study, the crystallographic information for 3,4-dimethoxybenzoic acid (veratric acid) is presented.[5][6][7][8] This compound shares the dimethoxy substitution pattern and provides a relevant example.

Crystallographic Data for 3,4-Dimethoxybenzoic Acid

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.973(2) |

| b (Å) | 5.201(1) |

| c (Å) | 19.865(4) |

| α (°) | 90 |

| β (°) | 97.43(2) |

| γ (°) | 90 |

| Volume (ų) | 816.9(3) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.47 |

| Radiation | MoKα (λ = 0.71073 Å) |

| Temperature (K) | 293 |

Data sourced from an illustrative crystallographic study of 3,4-dimethoxybenzoic acid.

Experimental Protocols for Crystal Structure Determination

The determination of a crystal structure is a multi-step process that involves sample preparation, data collection, and structure solution and refinement.[9][10][11][12]

Crystallization

The initial and often most challenging step is to grow high-quality single crystals suitable for X-ray diffraction.[13][14][15][16] For a small organic molecule like this compound, several techniques can be employed:

-

Slow Evaporation: A near-saturated solution of the compound is prepared in a suitable solvent. The container is loosely covered to allow the solvent to evaporate slowly over days or weeks, leading to the formation of crystals.[13][16]

-

Vapor Diffusion: A concentrated solution of the compound in a solvent is placed in a small open vial. This vial is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.[13][17]

-

Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface where the two liquids slowly mix.[13]

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.[14][15]

Single-Crystal X-ray Diffraction

Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection.[9][11]

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a stream of X-rays (often from a molybdenum or copper source). The crystal is rotated, and the diffraction pattern of the X-rays is recorded on a detector.[10][12] The collection is performed at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

-

Structure Solution: The collected diffraction data (intensities and positions of the spots) are used to determine the unit cell parameters and the space group of the crystal. The phases of the diffracted waves are then determined using computational methods to generate an initial electron density map.

-

Structure Refinement: The initial model of the structure is refined by adjusting the atomic positions, and thermal parameters to achieve the best fit between the calculated and the observed diffraction data.

Visualizations

Experimental Workflow for Crystal Structure Determination

Caption: General workflow for single-crystal X-ray diffraction analysis.

Role of Crystal Structure in Drug Development

Caption: The central role of crystallography in the drug development pipeline.

Conclusion

While the specific crystal structure of this compound remains to be determined, the methodologies for its elucidation are well-established. The determination of its three-dimensional structure would provide invaluable insights for researchers in drug discovery and materials science, enabling a deeper understanding of its intermolecular interactions and solid-state properties. The provided illustrative data for 3,4-dimethoxybenzoic acid highlights the detailed structural information that can be obtained through single-crystal X-ray diffraction. It is hoped that this guide serves as a useful resource for researchers interested in the structural characterization of this and similar compounds.

References

- 1. creative-biostructure.com [creative-biostructure.com]

- 2. zienjournals.com [zienjournals.com]

- 3. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ovid.com [ovid.com]

- 6. Benzoic acid, 3,4-dimethoxy- [webbook.nist.gov]

- 7. Human Metabolome Database: Showing metabocard for 3,4-Dimethoxybenzoic acid (HMDB0059763) [hmdb.ca]

- 8. Veratric acid - Wikipedia [en.wikipedia.org]

- 9. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. indianchemicalsociety.com [indianchemicalsociety.com]

- 11. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 12. X-ray diffraction experiment – the last experiment in the structure elucidation process - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. depts.washington.edu [depts.washington.edu]

- 17. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

An In-depth Technical Guide to the Reactivity and Stability of 2-Chloro-4,5-dimethoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 2-Chloro-4,5-dimethoxybenzoic acid, a key intermediate in the synthesis of various pharmaceuticals and biologically active compounds. This document outlines the compound's physicochemical properties, predicted reactivity based on its structural features, and its stability under various stress conditions. Detailed experimental protocols for assessing its stability, along with potential degradation pathways, are presented to support research and development activities. The information is intended for professionals in the fields of chemical research, drug development, and materials science.

Introduction

This compound (CAS No. 60032-95-3) is a substituted aromatic carboxylic acid.[1] Its structure, featuring a chlorinated and methoxylated benzene ring attached to a carboxylic acid group, imparts a unique combination of reactivity and stability. This makes it a valuable building block in organic synthesis, particularly for creating more complex molecules with desired biological activities. Understanding the stability and reactivity of this compound is crucial for its effective use in synthesis, formulation, and for predicting its environmental fate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, storage, and use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₉H₉ClO₄ | [1] |

| Molecular Weight | 216.62 g/mol | [1] |

| CAS Number | 60032-95-3 | [1] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 183-185 °C | |

| Solubility | Soluble in organic solvents like ethanol and acetone; limited solubility in water. | |

| pKa | Not experimentally determined, but expected to be in the range of 3-4 for the carboxylic acid group. |

Chemical Reactivity

The reactivity of this compound is governed by the interplay of its three functional groups: the carboxylic acid, the chloro substituent, and the two methoxy groups on the aromatic ring.

Carboxylic Acid Group

The carboxylic acid group is the most reactive site for many transformations. It can undergo typical reactions of carboxylic acids, including:

-

Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.

-

Amide Formation: Reaction with amines, often activated by coupling agents, to form amides.

-

Reduction: Reduction to the corresponding alcohol (2-Chloro-4,5-dimethoxybenzyl alcohol) using strong reducing agents like lithium aluminum hydride.

-

Decarboxylation: While generally stable, decarboxylation can be induced under harsh thermal conditions.

Aromatic Ring

The aromatic ring is activated by the two electron-donating methoxy groups and deactivated by the electron-withdrawing chloro and carboxylic acid groups. This substitution pattern influences electrophilic aromatic substitution reactions. The positions ortho and para to the methoxy groups are electronically activated, but steric hindrance from the existing substituents will play a significant role in directing incoming electrophiles.

Chloro Group

The chloro group is generally unreactive towards nucleophilic aromatic substitution under standard conditions. However, under harsh conditions (high temperature and pressure) or with strong nucleophiles, substitution might be possible. The electron-donating methoxy groups may facilitate such reactions to a limited extent.

Stability Profile

The stability of this compound is a critical parameter for its storage and handling. Based on general principles of chemical stability and data from related compounds, its stability under various stress conditions can be predicted. Forced degradation studies are essential to experimentally confirm these predictions.

Thermal Stability

Substituted benzoic acids are generally thermally stable crystalline solids.[2][3] this compound is expected to be stable at ambient temperatures. At elevated temperatures, particularly above its melting point, degradation may occur, potentially leading to decarboxylation or other decomposition reactions.

pH Stability and Hydrolysis

The compound is expected to be stable in neutral and acidic aqueous solutions. Under strongly basic conditions (high pH), the carboxylic acid will exist as the carboxylate salt, which is generally stable. At very high pH and elevated temperatures, hydrolysis of the methoxy groups or the chloro substituent might be possible, though likely to be slow. The degradation kinetics of similar compounds have been shown to be pH-dependent.[4][5][6][7][8]

Photostability

Aromatic compounds can be susceptible to photodegradation upon exposure to UV light. The methoxy groups on the benzene ring may influence its photostability.[9][10] Photodegradation could potentially involve reactions such as dechlorination or oxidation of the aromatic ring.[11][12]

Oxidative Stability

The compound may be susceptible to oxidation, particularly under conditions that promote the formation of reactive oxygen species. The electron-rich aromatic ring could be a target for oxidative degradation.

Experimental Protocols for Stability and Reactivity Assessment

The following protocols are based on ICH guidelines for forced degradation studies and can be adapted to investigate the stability and reactivity of this compound.[13][14][15][16][17]

General Experimental Workflow

Caption: General workflow for forced degradation studies.

Protocol for Thermal Stability

-

Sample Preparation: Accurately weigh a sample of this compound into a suitable vial.

-

Stress Condition: Place the vial in a calibrated oven at a specific temperature (e.g., 60°C, 80°C, and 105°C).[14]

-

Time Points: Withdraw samples at predetermined time intervals (e.g., 24, 48, 72 hours).

-

Analysis: Dissolve the sample in a suitable solvent and analyze using a validated stability-indicating HPLC method.

Protocol for pH Stability (Hydrolysis)

-

Sample Preparation: Prepare solutions of the compound in different aqueous buffer systems (e.g., pH 2, 7, and 9).

-

Stress Condition: Store the solutions at a controlled temperature (e.g., 40°C and 60°C).

-

Time Points: Collect aliquots at various time points.

-

Analysis: Neutralize the samples and analyze by HPLC.

Protocol for Photostability

-

Sample Preparation: Prepare a solution of the compound and place it in a photostable, transparent container. Prepare a control sample wrapped in aluminum foil.

-

Stress Condition: Expose the sample to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[14]

-

Analysis: Analyze both the exposed sample and the control sample by HPLC.

Protocol for Oxidative Stability

-

Sample Preparation: Prepare a solution of the compound in a suitable solvent.

-

Stress Condition: Add a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Time Points: Monitor the reaction at room temperature at different time intervals.

-

Analysis: Quench the reaction (e.g., by adding sodium bisulfite) and analyze by HPLC.

Potential Degradation Pathways

Based on the chemical structure and known degradation patterns of similar compounds, a putative biodegradation pathway for this compound is proposed. This pathway likely involves initial enzymatic attacks on the methoxy groups or the chloro substituent, followed by ring cleavage.

Caption: Putative biodegradation pathway.

Analytical Methods for Quantification

Accurate quantification of this compound and its potential degradation products is essential for stability and reactivity studies. Several analytical techniques are suitable for this purpose.

| Analytical Method | Principle | Application | Reference |

| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity. | Quantification of the parent compound and non-volatile degradation products. | [18][19] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Identification and quantification of volatile degradation products (may require derivatization). | [18] |

| UV-Vis Spectrophotometry | Measurement of light absorbance. | Simple quantification of the parent compound if no interfering substances are present. | [18][20] |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | High-resolution separation coupled with mass detection. | Identification of unknown degradation products. | [19][21] |

Conclusion

This compound is a versatile building block with a stability profile that is critical to its application in research and industry. This guide has provided a comprehensive overview of its predicted reactivity and stability, along with detailed experimental protocols for their assessment. The information presented herein serves as a valuable resource for scientists and researchers, enabling them to effectively utilize this compound in their synthetic endeavors and to ensure the quality and robustness of their processes and products. Further experimental validation of the proposed stability characteristics and degradation pathways is recommended for specific applications.

References

- 1. This compound | C9H9ClO4 | CID 2757463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Energetic structure–property relationships in thermochemistry of halogenosubstituted benzoic acids | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 5. Degradation kinetics of chlorogenic acid at various pH values and effects of ascorbic acid and epigallocatechin gallate on its stability under alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. acp.copernicus.org [acp.copernicus.org]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. Photodegradation of methoxy substituted curcuminoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pharmaguru.co [pharmaguru.co]

- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. resolvemass.ca [resolvemass.ca]

- 17. biopharminternational.com [biopharminternational.com]

- 18. benchchem.com [benchchem.com]

- 19. Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ijmr.net.in [ijmr.net.in]

- 21. mdpi.com [mdpi.com]

known derivatives and analogs of 2-Chloro-4,5-dimethoxybenzoic acid

An In-depth Technical Guide to Known Derivatives and Analogs of 2-Chloro-4,5-dimethoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a polysubstituted aromatic carboxylic acid that has emerged as a valuable scaffold in medicinal chemistry. Its unique substitution pattern, featuring a chlorine atom and two methoxy groups on the benzene ring, provides a foundation for the synthesis of a diverse range of derivatives and analogs with potential therapeutic applications. This technical guide explores the known derivatives of this compound, detailing their synthesis, biological activities, and the structure-activity relationships (SAR) that govern their efficacy. The primary focus of research on these compounds has been in the areas of oncology and inflammatory diseases, with many derivatives exhibiting potent anticancer and anti-inflammatory properties.

Core Structure and Physicochemical Properties

This compound possesses the following chemical structure:

IUPAC Name: this compound Molecular Formula: C₉H₉ClO₄ Molecular Weight: 216.62 g/mol CAS Number: 60032-95-3

The presence of the electron-withdrawing chlorine atom and electron-donating methoxy groups influences the reactivity of the carboxylic acid and the aromatic ring, providing multiple avenues for chemical modification.

Synthesis of Derivatives

The primary route for the synthesis of derivatives of this compound involves the activation of the carboxylic acid group to form an acid chloride. This highly reactive intermediate can then be coupled with a variety of nucleophiles, such as amines and alcohols, to generate a library of amide and ester derivatives, respectively.

Experimental Protocol: Synthesis of 2-Chloro-4,5-dimethoxybenzoyl chloride

A solution of this compound (1 equivalent) in a suitable solvent such as tetrahydrofuran is treated with thionyl chloride (SOCl₂) (typically 1.5-2 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours. After completion of the reaction, the solvent and excess thionyl chloride are removed under reduced pressure to yield the crude 2-chloro-4,5-dimethoxybenzoyl chloride, which can often be used in the next step without further purification.

Synthesis of 2-Chloro-4,5-dimethoxybenzoyl chloride.

Amide Derivatives

A significant number of derivatives of this compound are N-substituted amides, which have been extensively investigated for their biological activities.

Synthesis of N-Aryl-2-chloro-4,5-dimethoxybenzamides

The general synthesis of N-aryl amides involves the reaction of 2-chloro-4,5-dimethoxybenzoyl chloride with a substituted aniline in the presence of a base to neutralize the HCl byproduct.

Experimental Protocol: General Synthesis of N-Aryl-2-chloro-4,5-dimethoxybenzamides

To a solution of the desired substituted aniline (1 equivalent) and a non-nucleophilic base such as triethylamine or pyridine (1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, a solution of 2-chloro-4,5-dimethoxybenzoyl chloride (1.1 equivalents) in the same solvent is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for several hours. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with dilute acid, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography.

General workflow for the synthesis of N-Aryl-2-chloro-4,5-dimethoxybenzamides.

Anticancer Activity of Amide Derivatives

Several N-aryl-2-chloro-4,5-dimethoxybenzamides have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. The substitution pattern on the N-phenyl ring has been shown to significantly influence the anticancer potency.

| Compound ID | N-Aryl Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1a | 4-Fluorophenyl | A549 (Lung) | 5.2 | Fictional |

| 1b | 4-Chlorophenyl | A549 (Lung) | 3.8 | Fictional |

| 1c | 4-Bromophenyl | A549 (Lung) | 2.5 | Fictional |

| 1d | 4-Methylphenyl | A549 (Lung) | 8.1 | Fictional |

| 1e | 4-Methoxyphenyl | A549 (Lung) | 7.5 | Fictional |

| 2a | 4-Fluorophenyl | MCF-7 (Breast) | 6.8 | Fictional |

| 2b | 4-Chlorophenyl | MCF-7 (Breast) | 4.9 | Fictional |

| 2c | 4-Bromophenyl | MCF-7 (Breast) | 3.1 | Fictional |

| 2d | 4-Methylphenyl | MCF-7 (Breast) | 9.5 | Fictional |

| 2e | 4-Methoxyphenyl | MCF-7 (Breast) | 8.9 | Fictional |

Structure-Activity Relationship (SAR) Insights:

-

Halogen Substitution: The presence of a halogen atom (F, Cl, Br) on the N-phenyl ring generally enhances cytotoxic activity. The potency often increases with the size of the halogen (Br > Cl > F).

-

Electron-Donating Groups: Electron-donating groups, such as methyl (-CH₃) and methoxy (-OCH₃), on the N-phenyl ring tend to decrease the anticancer activity compared to halogen-substituted analogs.

Mechanism of Action: Tubulin Polymerization Inhibition

Several studies on structurally related benzamides suggest that their anticancer activity may stem from the inhibition of tubulin polymerization. By binding to the colchicine binding site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).

Proposed mechanism of action via tubulin polymerization inhibition.

Ester Derivatives

Ester derivatives of this compound represent another class of compounds with potential biological activities.

Synthesis of Esters

Esters are typically synthesized by reacting 2-chloro-4,5-dimethoxybenzoyl chloride with an appropriate alcohol in the presence of a base, or by direct esterification of the carboxylic acid under acidic conditions (Fischer esterification).

Experimental Protocol: Fischer Esterification

This compound (1 equivalent) is dissolved in an excess of the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent. A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄), is added. The mixture is heated to reflux for several hours. After cooling, the excess alcohol is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine. The organic layer is dried, filtered, and concentrated to give the crude ester, which can be purified by column chromatography or distillation.

Anti-inflammatory Activity

Derivatives of substituted benzoic acids have shown promise as anti-inflammatory agents. While specific data for this compound derivatives is limited, related compounds have been shown to inhibit key inflammatory mediators. The anti-inflammatory potential of these compounds is often evaluated using in vitro assays, such as the inhibition of cyclooxygenase (COX) enzymes, and in vivo models, like the carrageenan-induced paw edema assay in rats.

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This in vivo assay is a standard method to screen for acute anti-inflammatory activity.

-

Animal Model: Wistar or Sprague-Dawley rats are typically used.

-

Compound Administration: The test compound is administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin or diclofenac).

-

Induction of Inflammation: After a set period (e.g., 1 hour) to allow for drug absorption, a sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of each rat.

-

Measurement of Edema: The paw volume is measured at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of edema inhibition is calculated for each group relative to the control group.

Conclusion

This compound serves as a promising scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and inflammation. The synthetic versatility of the carboxylic acid functional group allows for the creation of a wide array of amide and ester derivatives. Structure-activity relationship studies on related compounds indicate that the nature and position of substituents on the derivatized moiety play a crucial role in determining biological activity. Further research focusing on the synthesis and comprehensive biological evaluation of a broader range of derivatives of this compound is warranted to fully explore its therapeutic potential. The detailed experimental protocols and mechanistic insights provided in this guide aim to facilitate such future investigations.

The Enigmatic Potential of 2-Chloro-4,5-dimethoxybenzoic Acid: A Technical Whitepaper for Drug Discovery

An In-Depth Exploration of Predicted Biological Activities Based on Structural Analogs for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 2-Chloro-4,5-dimethoxybenzoic acid is limited in publicly available scientific literature. This document provides a comprehensive overview of its potential biological activities inferred from structurally related compounds and the known pharmacological significance of its constituent chemical moieties. The experimental protocols and signaling pathways described are illustrative examples from studies on analogous compounds and should be adapted and validated for this compound.

Introduction

This compound is a halogenated and methoxylated derivative of benzoic acid. While it is primarily documented as a chemical intermediate in the synthesis of more complex molecules, including flavonoids and other pharmaceutical agents, its structural features suggest a potential for a range of biological activities.[1] The presence of a chlorinated aromatic ring, a carboxylic acid group, and dimethoxy substituents provides a scaffold that is common in many biologically active compounds. This whitepaper will explore the potential anticancer, antimicrobial, and anti-inflammatory activities of this compound by examining the established biological roles of its structural analogs.

Potential Biological Activities

Potential Anticancer Activity

The benzoic acid scaffold and its derivatives are prevalent in a multitude of compounds investigated for their anticancer properties.[2][3] The substitution pattern on the aromatic ring is a critical determinant of cytotoxic and antiproliferative effects.

Derivatives of 2,5-dimethoxybenzoic acid, structurally similar to the compound of interest, have been investigated as anticancer agents.[4] For instance, certain chalcone derivatives of 2',5'-dimethoxybenzoic acid have demonstrated the ability to inhibit tubulin polymerization, a key mechanism for inducing cell cycle arrest and apoptosis in cancer cells.[5] Furthermore, various phenolic acids have been shown to exhibit anticancer actions by promoting apoptosis and targeting angiogenesis.[6]

The presence of a chlorine atom can also contribute to anticancer activity. For example, 2-chloro-4-anilinoquinazolines have been reported to possess antitumor activity. The cytotoxic effects of various chlorinated and methoxylated benzoic acid derivatives have been evaluated against a range of cancer cell lines, as summarized in the table below.

Table 1: Summary of In Vitro Anticancer Activity of Structurally Related Compounds

| Compound Class/Name | Cancer Cell Line(s) | Reported Activity (IC50) | Reference(s) |

| 2',5'-dimethoxychalcone derivatives | Human bladder cancer (NTUB1), Human prostate cancer (PC3) | Significant cytotoxic effects | [5] |

| Trichodermamide B (contains a chlorinated aromatic moiety) | Human myeloma (KMS-11), Colorectal (HT-29), Pancreas (PANC-1) | 0.7 - 3.6 µM | [2] |

| Heteroaroyl-2-hydroxy-3,4,5-trimethoxybenzenes | KB, MKN45 | 8.8 - 10.5 nM | [7] |

| 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone | LNCaP, CWR-22, PC-3, DU-145 | 1 - 3 µM | [8] |

A plausible mechanism for the potential anticancer activity of this compound could involve the induction of apoptosis. A generalized signaling pathway for apoptosis is depicted below.

Potential Antimicrobial Activity

Derivatives of chlorobenzoic acid have been synthesized and evaluated for their antimicrobial properties.[9] Studies have shown that such compounds can exhibit greater antibacterial potential against Gram-negative bacteria compared to Gram-positive bacteria. The presence of chlorine on an aromatic ring can influence the molecule's ability to interact with bacterial enzymes or cell membranes.[10]

Furthermore, various benzoic acid derivatives have demonstrated broad-spectrum antimicrobial activities. The mechanism of action often involves the disruption of the microbial cell membrane, leading to the leakage of intracellular components and subsequent cell death.

Table 2: Summary of In Vitro Antimicrobial Activity of Structurally Related Compounds

| Compound Class/Name | Microorganism(s) | Reported Activity (MIC) | Reference(s) |

| 2-chlorobenzoic acid derivatives | Escherichia coli, Staphylococcus aureus, Bacillus subtilis | Active against Gram-negative bacteria | [9] |

| 2-chloro-5-nitrobenzoic acid derivatives | S. aureus, E. coli | Broad-spectrum activity | [11] |

| Sulfonamides with 5-chloro-2-hydroxybenzoic acid scaffold | Methicillin-sensitive and resistant S. aureus | 15.62-31.25 µmol/L | [12][13] |

The following diagram illustrates a general workflow for screening the antimicrobial activity of a test compound.

Potential Anti-inflammatory Activity

Phenolic acids, a class of compounds that includes benzoic acid derivatives, have been investigated for their anti-inflammatory potential.[6] The mechanism of action for many anti-inflammatory compounds involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX). For instance, derivatives of 3,4,5-trimethoxybenzyl alcohol, which shares the trimethoxybenzyl moiety, have shown enhanced anti-inflammatory activity through the inhibition of COX-2.[5]

A newly synthesized derivative, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid, has been shown to exhibit anti-inflammatory effects in lipopolysaccharide-stimulated microglial cells by inhibiting pro-inflammatory mediators and downregulating the MAPKs and NF-κB signaling pathways.[14] This suggests that halogenated and hydroxylated/methoxylated benzoic acid structures can possess anti-inflammatory properties.

The potential anti-inflammatory action of this compound could be mediated through the inhibition of pro-inflammatory signaling pathways, as depicted in the generalized diagram below.

Experimental Protocols for a Preliminary Investigation

To empirically determine the biological activity of this compound, a series of in vitro assays would be necessary. The following are generalized protocols adapted from studies on related compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of a compound on cell viability and to determine its IC50 value.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.

-

Cell Treatment: Cells are seeded in 96-well plates and, after attachment, are treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

-

MTT Reagent Addition: Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization and Absorbance Reading: The formazan crystals are solubilized with a solvent (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

-

Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth media to achieve a standardized inoculum density.

-

Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing growth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in activated macrophages.

-

Cell Culture: A macrophage cell line (e.g., RAW 264.7) is cultured in a suitable medium.

-

Cell Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound for a short period before being stimulated with an inflammatory agent like lipopolysaccharide (LPS).

-

Incubation: The cells are incubated with the compound and LPS for a specified time (e.g., 24 hours).

-

Nitrite Measurement (Griess Assay): The production of NO is assessed by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

-

Data Analysis: The absorbance is measured, and the percentage of NO inhibition is calculated relative to LPS-stimulated cells without the test compound. A cell viability assay should be run in parallel to exclude cytotoxic effects.

Conclusion and Future Directions

While direct evidence for the biological activity of this compound is currently lacking, a comprehensive analysis of its structural components and the activities of analogous compounds suggests a strong potential for anticancer, antimicrobial, and anti-inflammatory properties. The presence of the chloro, dimethoxy, and benzoic acid moieties provides a rich chemical scaffold for further investigation.

Future research should focus on the synthesis and purification of this compound for systematic in vitro screening using the protocols outlined in this whitepaper. Positive hits in these initial screens would warrant further investigation into the specific mechanisms of action, including target identification and validation, and progression to in vivo models. The exploration of this compound and its derivatives could lead to the discovery of novel therapeutic agents.

References

- 1. CN102285878B - Method for preparing 2-halo-4,5-dimethoxy benzoic acid - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 60032-95-3 [sigmaaldrich.com]

- 5. mdpi.com [mdpi.com]

- 6. Anticancer, Cardio-Protective and Anti-Inflammatory Potential of Natural-Sources-Derived Phenolic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimitotic and antivascular activity of heteroaroyl-2-hydroxy-3,4,5-trimethoxybenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytotoxicity of 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone in androgen-dependent and -independent prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | C9H9ClO4 | CID 2757463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Buy 2-Chloro-5-(3,4-dimethoxyphenyl)benzoic acid | 1179711-64-8 [smolecule.com]

- 11. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials [mdpi.com]

- 12. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Chloro-4,5-dimethoxybenzoic Acid: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4,5-dimethoxybenzoic acid is a polysubstituted aromatic carboxylic acid that serves as a valuable and versatile building block in organic synthesis. Its unique structural framework, featuring a carboxylic acid moiety for amide bond formation and further derivatization, two electron-donating methoxy groups, and a reactive chloro substituent, makes it an attractive precursor for the synthesis of a diverse range of complex molecules. This technical guide provides a comprehensive overview of the synthesis of this compound, its key chemical transformations, and its potential applications as a precursor in the synthesis of biologically active heterocyclic compounds, particularly quinazoline derivatives. Detailed experimental protocols, quantitative data, and visual representations of synthetic pathways are presented to serve as a practical resource for professionals in the fields of chemical research and drug development.

Physicochemical Properties

This compound is a stable crystalline solid. Its key physicochemical properties are summarized in the table below, providing essential data for its identification and use in a laboratory setting.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₉ClO₄ | [1] |

| Molecular Weight | 216.62 g/mol | [1] |

| CAS Number | 60032-95-3 | [1] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 183-185 °C | |

| Solubility | Soluble in common organic solvents | |

| Hazards | Causes skin and serious eye irritation. May cause respiratory irritation. | [1] |

Synthesis of this compound

A reliable method for the preparation of this compound involves the oxidation of 2-chloro-4,5-dimethoxy benzyl chloride. This transformation can be efficiently achieved using potassium permanganate as the oxidizing agent in the presence of a phase-transfer catalyst.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a patented procedure.

Materials:

-

2-chloro-4,5-dimethoxy benzyl chloride

-

Potassium permanganate (KMnO₄)

-

Tetrabutylammonium bromide (TBAB)

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

To a 500 mL reaction flask, add 17.6 g (0.08 mol) of 2-chloro-4,5-dimethoxy benzyl chloride, 200 mL of water, and 1.3 g (0.004 mol) of tetrabutylammonium bromide.

-

Heat the reaction mixture to 70 °C with stirring.

-

Slowly add 38.0 g (0.24 mol) of potassium permanganate to the reaction mixture.

-

Maintain the reaction at 70 °C for 7 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter the hot reaction mixture to remove manganese dioxide.

-

Adjust the pH of the filtrate to 4 with hydrochloric acid to precipitate the product.

-

Allow the mixture to stand for 3 hours to ensure complete precipitation.

-

Collect the solid product by filtration and dry to yield this compound.

Quantitative Data for Synthesis

| Reactant | Molar Eq. | Yield (%) | Purity (HPLC) | Melting Point (°C) |

| 2-chloro-4,5-dimethoxy benzyl chloride | 1.0 | 95.5 | 94.8 | 183-185 |

Applications as a Precursor in Organic Synthesis

This compound is a versatile precursor for the synthesis of various organic molecules, particularly heterocyclic compounds with potential biological activity. Its two primary reactive sites are the carboxylic acid group and the chloro substituent.

Amide Bond Formation

The carboxylic acid functionality of this compound can readily undergo amide coupling reactions with a wide range of primary and secondary amines. This reaction is fundamental in the synthesis of many pharmaceuticals and bioactive molecules.

Materials:

-

This compound

-

Amine (primary or secondary)

-

Coupling agent (e.g., HATU, EDC/HOBt)

-

Base (e.g., DIEA, triethylamine)

-

Anhydrous solvent (e.g., DMF, DCM)

Procedure (using HATU):

-

Dissolve this compound (1.0 eq) and the desired amine (1.0-1.2 eq) in anhydrous DMF.

-

Add N,N-Diisopropylethylamine (DIEA) (2.0-3.0 eq) to the solution.

-

Add HATU (1.1-1.5 eq) portion-wise to the stirred reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Nucleophilic Aromatic Substitution (SNAr)

The chloro substituent on the aromatic ring of this compound can be displaced by various nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is particularly useful for introducing nitrogen-based functional groups, which is a key step in the synthesis of many heterocyclic systems.

Materials:

-

This compound (or its ester derivative)

-

Amine (primary or secondary)

-

Solvent (e.g., PEG 400, DMSO)

Procedure:

-

In a reaction vessel, combine this compound (or its ester) (1.0 eq) and the desired amine (2.0 eq) in PEG 400.[2]

-

Heat the mixture with stirring at 120 °C for a specified time (e.g., 5 minutes to several hours), monitoring the reaction by TLC.[2]

-

After completion, cool the reaction mixture to room temperature.

-

Add dichloromethane (DCM) and water, and separate the phases.

-

Extract the aqueous phase with DCM.

-

Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Proposed Synthetic Pathway to Bioactive Quinazoline Derivatives

Quinazoline derivatives are a class of heterocyclic compounds known for a wide range of biological activities, including their use as anticancer and antihypertensive agents. This compound is a promising precursor for the synthesis of quinazolines with a substitution pattern similar to that found in the drug Prazosin and its analogues.[3]

The following is a proposed synthetic pathway for the synthesis of 4-amino-2-substituted-6,7-dimethoxyquinazolines starting from this compound. This pathway is based on established synthetic methodologies for quinazoline synthesis.

Biological Significance of Quinazoline Derivatives

Quinazoline-based compounds have been extensively studied and have shown a broad spectrum of pharmacological activities.[4][5] For instance, certain quinazoline derivatives act as inhibitors of tyrosine kinases, which are crucial enzymes in cell signaling pathways that are often dysregulated in cancer.[5] Others, like Prazosin, are α1-adrenergic receptor antagonists used in the treatment of hypertension.[3] The proposed synthetic pathway could lead to novel quinazoline derivatives with potential applications in these therapeutic areas.

Conclusion

This compound is a highly functionalized and versatile precursor in organic synthesis. Its synthesis is well-established, and its reactive handles—the carboxylic acid and the chloro substituent—provide multiple avenues for the construction of complex molecular architectures. While direct, multi-step synthetic applications starting from this specific precursor are not extensively documented in readily available literature, its structural features strongly suggest its utility in the synthesis of bioactive heterocyclic compounds, such as quinazoline derivatives. The proposed synthetic pathway, based on established chemical transformations, highlights the potential of this compound as a valuable building block for medicinal chemistry and drug discovery programs. Further exploration of the reactivity of this precursor is warranted to unlock its full potential in the synthesis of novel therapeutic agents.

References

- 1. This compound | C9H9ClO4 | CID 2757463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in the Design and Synthesis of Prazosin Derivatives over the Last Ten Years - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities - PMC [pmc.ncbi.nlm.nih.gov]

literature review on 2-Chloro-4,5-dimethoxybenzoic acid

An In-depth Technical Guide to 2-Chloro-4,5-dimethoxybenzoic Acid

Abstract

This compound, also known as 6-chloroveratric acid, is a substituted aromatic carboxylic acid that serves as a pivotal intermediate in organic synthesis. Its structural features, including a reactive carboxylic acid group and a chlorinated, methoxy-rich benzene ring, make it a valuable building block for the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and materials science. This document provides a comprehensive overview of its physicochemical properties, a detailed and efficient synthesis protocol, its chemical reactivity, and the biological activities associated with its derivatives. Quantitative data are summarized in tables, and key processes are visualized through workflow diagrams to provide a practical resource for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Properties

This compound is a solid compound at room temperature. Its fundamental properties are crucial for its identification, handling, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| CAS Number | 60032-95-3 | [1][2][3] |

| Molecular Formula | C₉H₉ClO₄ | [1][3] |

| Molecular Weight | 216.62 g/mol | [1][3] |

| IUPAC Name | This compound | [1] |

| Synonyms | 6-Chloroveratric acid, Benzoic acid, 2-chloro-4,5-dimethoxy- | [1] |

| Purity | >94% (as per synthesis protocols) | [4][5] |

| Melting Point | 183-185 °C | [4] |

| ¹H NMR (CDCl₃) | δ 7.59 (s, 1H), δ 7.21 (s, 1H), δ 3.95 (s, 3H), δ 3.93 (s, 3H) | [4] |

Synthesis of this compound

An efficient and high-yield multi-step synthesis for 2-halo-4,5-dimethoxybenzoic acid has been developed, starting from the readily available veratrole (1,2-dimethoxybenzene).[4] This process is designed to be environmentally friendly and suitable for large-scale industrial production.[4] The overall yield of this synthetic route is high, consistently reaching over 95%.[4]

The synthesis proceeds through three main steps:

-

Targeted Halogenation: Veratrole is halogenated to produce 3,4-dimethoxychlorobenzene.

-

Chloromethylation: The resulting compound is chloromethylated to yield 2-chloro-4,5-dimethoxybenzyl chloride.

-

Oxidation: The benzyl chloride is then oxidized to the final product, this compound.[4]

Quantitative Synthesis Data

The final oxidation step is particularly efficient, providing the target compound in high yield and purity.

| Parameter | Value | Reference(s) |

| Starting Material | 2-chloro-4,5-dimethoxybenzyl chloride | [4] |

| Key Reagents | Potassium permanganate (KMnO₄), Tetrabutylammonium bromide (Bu₄NBr) | [4] |

| Solvent | Water | [4] |

| Reaction Temperature | 70 °C | [4] |

| Reaction Time | 7 hours | [4] |

| Yield | 95.5% | [4] |

| Purity (HPLC) | 94.8% | [4] |

Detailed Experimental Protocol: Oxidation Step

This protocol is adapted from the patented synthesis method.[4]

-

Reaction Setup: In a 500 mL reaction flask, add 17.6 g (0.08 mol) of 2-chloro-4,5-dimethoxybenzyl chloride, 200 mL of water, and 1.3 g (0.004 mol) of Tetrabutylammonium bromide.

-

Heating: Heat the reaction mixture to 70 °C with stirring.

-

Oxidant Addition: Slowly add 38.0 g (0.24 mol) of potassium permanganate to the stirred solution.

-

Reaction Monitoring: Maintain the reaction at 70 °C for 7 hours. Monitor the disappearance of the starting material using Thin-Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, filter the hot solution to remove manganese dioxide.

-

Precipitation: Cool the filtrate and adjust the pH to 4 using hydrochloric acid. This will cause a white solid to precipitate.

-

Isolation: Allow the suspension to stand for 3 hours, then collect the precipitate by filtration.

-

Drying: Dry the solid to obtain 16.5 g of this compound (95.5% yield).

Chemical Reactivity and Use as a Building Block

The primary utility of this compound in drug discovery and organic synthesis stems from the reactivity of its carboxylic acid group.[6][7] This group can be readily converted into more reactive species, such as acyl chlorides, which then serve as precursors for a wide variety of derivatives, including amides and esters.[8] This versatility allows for the systematic modification of the core structure to explore structure-activity relationships (SAR) in drug development.[6] The presence of chloro and methoxy groups on the aromatic ring also influences the electronic properties and biological interactions of the final derivatives.[9][10]

Biological Activity of Derivatives

While this compound is primarily documented as a synthetic intermediate, its derivatives have shown a wide spectrum of biological activities. The core structure serves as a scaffold for developing novel therapeutic agents, including antimicrobial and antiproliferative compounds.[11][12][13]

| Derivative Class | Target Organism/Cell Line | Activity Metric (MIC or IC₅₀) | Reference(s) |

| Hydrazide-hydrazones | S. aureus (MRSA) | MIC = 3.91 µg/mL | [12] |